![molecular formula C12H10BrN3OS B2744493 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866155-05-7](/img/structure/B2744493.png)
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide, also known as 3-BNSMPC, is a synthetic compound that is used in scientific research and laboratory experiments. It is a heterocyclic compound, meaning that it contains a ring structure that is composed of atoms from two or more different elements. 3-BNSMPC has a wide range of applications due to its unique properties, and it has been studied extensively in recent years.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the utility of compounds related to 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide in the synthesis of a wide range of heterocyclic compounds. For instance, the synthesis and evaluation of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Abunada et al., 2008).
Antimicrobial Applications
A study on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporated into polyurethane varnish for surface coating and printing ink paste highlighted the antimicrobial efficacy of these compounds. This application is crucial for enhancing the antimicrobial properties of surfaces and materials, indicating a broad spectrum of utility in materials science (El‐Wahab et al., 2015).
Anticancer and Antiviral Activities
The exploration of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has revealed significant biological activity, including antiviral and antitumor properties. Such findings underscore the potential of derivatives of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide in the development of new therapeutic agents against cancer and viral infections (Petrie et al., 1985).
Green Chemistry Applications
The research also extends into the realm of green chemistry, with studies focusing on the development of environmentally friendly methods for synthesizing 3,4-dihydropyrimidin-2-ones and 1,5-benzodiazepines. Such methods emphasize the importance of sustainable chemistry practices in synthesizing compounds with potential pharmaceutical applications (Sharma et al., 2007).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is not specified in the search results . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier.
Propriétés
IUPAC Name |
3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c1-18-12-14-6-5-10(16-12)15-11(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESANFZCLJABTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326517 |
Source


|
| Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide | |
CAS RN |
866155-05-7 |
Source


|
| Record name | 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)
![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)
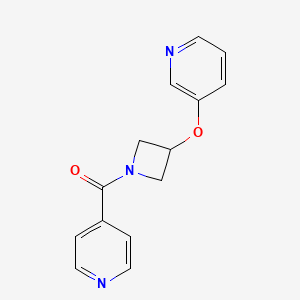
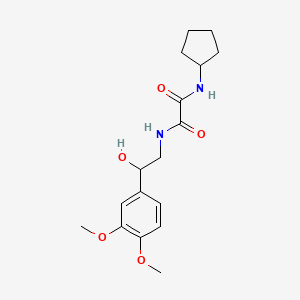
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate](/img/structure/B2744420.png)
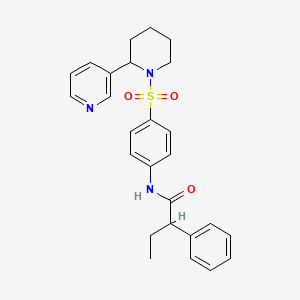

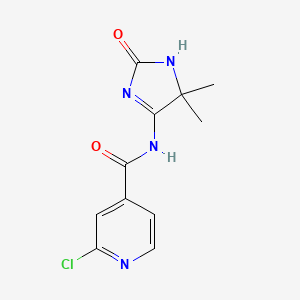
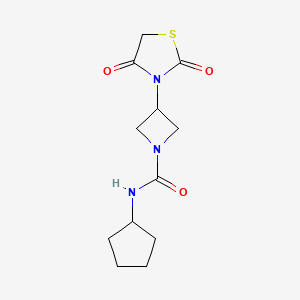
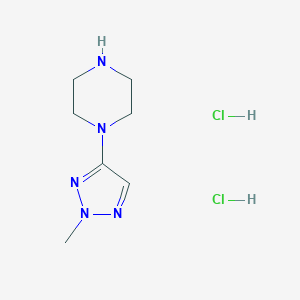
![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2744430.png)
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)